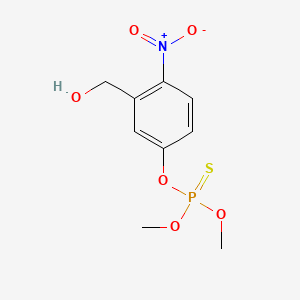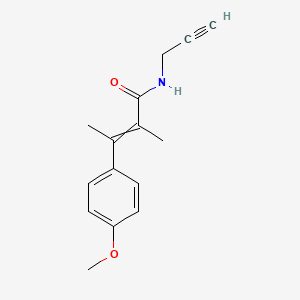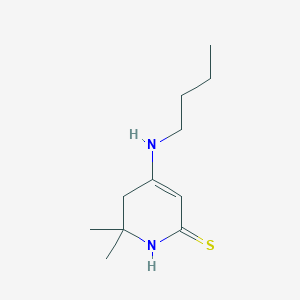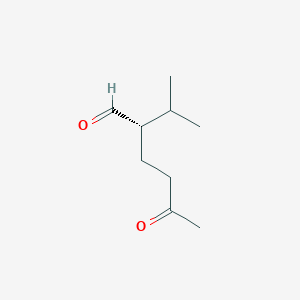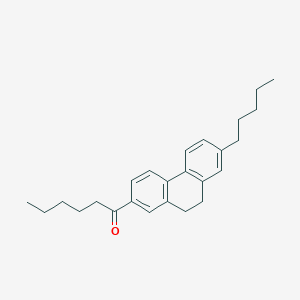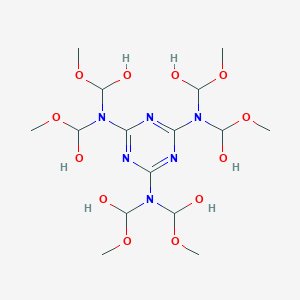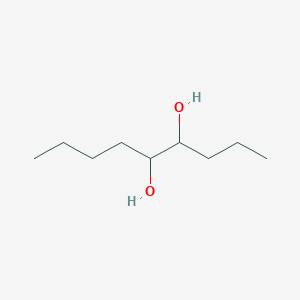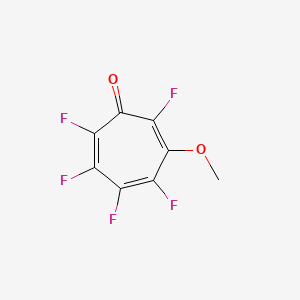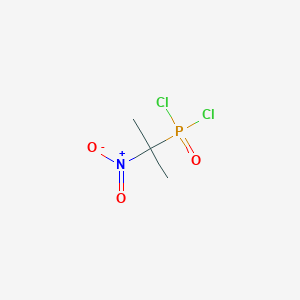![molecular formula C15H19NO7 B14616347 Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate CAS No. 58810-00-7](/img/structure/B14616347.png)
Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate is an organic compound that belongs to the class of diethyl esters It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to a propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate typically involves the esterification of malonic acid derivatives. One common method is the reaction of diethyl malonate with a suitable benzyl halide derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C)
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Hydrolysis Conditions: Aqueous hydrochloric acid, sodium hydroxide
Major Products Formed
Reduction: Formation of diethyl [(3-amino-4-nitrophenyl)methyl]propanedioate
Substitution: Formation of diethyl [(3-methoxy-4-substituted phenyl)methyl]propanedioate
Hydrolysis: Formation of [(3-methoxy-4-nitrophenyl)methyl]propanedioic acid
Applications De Recherche Scientifique
Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity. The ester groups can be hydrolyzed to release active carboxylic acids that further modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl malonate
- Diethyl (3-fluoro-4-nitrophenyl)methyl]propanedioate
- Diethyl (4-methoxy-2-nitrophenyl)malonate
Uniqueness
Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
58810-00-7 |
|---|---|
Formule moléculaire |
C15H19NO7 |
Poids moléculaire |
325.31 g/mol |
Nom IUPAC |
diethyl 2-[(3-methoxy-4-nitrophenyl)methyl]propanedioate |
InChI |
InChI=1S/C15H19NO7/c1-4-22-14(17)11(15(18)23-5-2)8-10-6-7-12(16(19)20)13(9-10)21-3/h6-7,9,11H,4-5,8H2,1-3H3 |
Clé InChI |
CCAIZPCTZPBQLN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CC(=C(C=C1)[N+](=O)[O-])OC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl-](/img/structure/B14616266.png)
![(2E)-4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3H-naphthalen-1-one](/img/structure/B14616272.png)
